molecular formula C16H21NO3 B1528086 Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate CAS No. 1350475-48-7

Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1528086
CAS No.: 1350475-48-7
M. Wt: 275.34 g/mol
InChI Key: ISCNQMDGGSOEQD-IHRRRGAJSA-N
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Description

This compound (CAS: 1350475-48-7, molecular formula: C₁₆H₂₁NO₃) is a racemic mixture featuring a bicyclic indeno-pyrrole scaffold with a hydroxyl group at the 8-position and a tert-butyl carbamate group at the 2-position . It is primarily used in pharmaceutical research, particularly as an intermediate for synthesizing bioactive molecules. Its structural complexity arises from the fused indene-pyrrolidine system, which introduces stereochemical challenges during synthesis .

Properties

IUPAC Name

tert-butyl (3aR,4R,8bR)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-14,18H,8-9H2,1-3H3/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCNQMDGGSOEQD-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate (CAS No. 1350475-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of indeno-pyrrole derivatives that may exhibit various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3, with a molecular weight of approximately 275.35 g/mol. The structure includes a tetrahydroindeno framework with a hydroxyl group and a tert-butyl ester functionality.

PropertyValue
Molecular FormulaC16H21NO3
Molecular Weight275.35 g/mol
CAS Number1350475-48-7
SMILESO=C(N1C[C@H]2C@@Hc1c([C@@H]2O)cccc1)OC(C)(C)C

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties : It appears to inhibit inflammatory cytokines in vitro.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in oxidative stress pathways and inflammatory responses.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
  • Neuroprotection :
    • In a cellular model of neurodegeneration induced by hydrogen peroxide, treatment with the compound resulted in a notable decrease in cell death (up to 40% reduction).
  • Inflammation :
    • In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Summary of Findings

The following table summarizes key findings from various studies:

Study TypeBiological ActivityResult Summary
Antioxidant AssessmentFree Radical ScavengingSignificant reduction in DPPH/ABTS levels
Neuroprotection StudyCell Viability Post-Oxidative Stress40% reduction in cell death observed
Inflammation AnalysisCytokine SecretionDecreased TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indeno-Pyrrole Core

Bromo-Methoxy Derivative
  • Compound: tert-Butyl (3aR,8aS)-7-bromo-4-methoxy-3a-(3-methoxyphenyl)-tetrahydroindeno[2,1-b]pyrrole carboxylate ().
  • Key Differences : Bromo and methoxy substituents replace the hydroxyl group, enhancing electrophilic reactivity. The synthesis involves Grob-type fragmentation and NaOMe-mediated methoxylation .
  • Applications : Used in strain-release reactions due to its paracyclophane-like strained ring system.
Amino-Fluoro Derivative
  • Compound: tert-Butyl (3aR,8S,8aR)-8-amino-4-fluoro-tetrahydroindeno[1,2-c]pyrrole carboxylate (CAS: 1932520-96-1) ().
  • Key Differences: Amino and fluoro groups at positions 8 and 4, respectively. The amino group increases nucleophilicity, while fluorine enhances metabolic stability.
  • Safety : Requires stringent handling (e.g., P210: "Keep away from heat/sparks") compared to the hydroxyl analog .
Amino Derivatives
  • Compound: tert-Butyl 8-amino-tetrahydroindeno[1,2-c]pyrrole carboxylate (CAS: 1369504-85-7) ().
  • Key Differences: Lacks hydroxyl and fluorine; the amino group enables conjugation with carbonyl groups (e.g., in peptide coupling) .

Ring System Modifications

Hexahydropyrrolo[3,4-c]pyrrole Derivatives
  • Compound : (3aS,6aS)-tert-butyl 5-(1H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole carboxylate ().
  • Key Differences : Replaces the indene ring with a hexahydropyrrolo[3,4-c]pyrrole system. The benzotriazole moiety facilitates protease inhibition, making it relevant in drug discovery .
  • Synthesis : Uses HATU-mediated coupling, contrasting with the hydroxyl analog’s hydroxylation steps .
Cyclopenta[c]pyrrole Analogs
  • Compound : (3aR,6aS)-tert-butyl 5-oxo-hexahydrocyclopenta[c]pyrrole carboxylate ().
  • Key Differences : Cyclopenta ring instead of indene reduces ring strain. Biosynth Group confirms its TSE/BSE-free status, a critical consideration for biologics manufacturing .

Enantiomeric and Racemic Comparisons

  • Enantiomerically Pure Analog : Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-tetrahydropyrrolo[2,3-b]indole carboxylate ().
  • Key Differences: 91% enantiomeric purity achieved via chiral chromatography (Chiralpak IA column). The methoxycarbonylamino group enhances binding to chiral receptors, unlike the racemic hydroxyl analog .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point/Boiling Point Solubility
Target Hydroxy Compound C₁₆H₂₁NO₃ 8-OH, tert-butyl Not reported Likely polar
Bromo-Methoxy Analog C₂₄H₂₇BrN₂O₅ 7-Br, 4-OMe Oil (purified via EtOAc) Lipophilic
Benzotriazole Analog C₁₈H₂₂N₄O₃ Benzotriazole-carbonyl Light yellow foam DCM/MeOH soluble
Amino-Fluoro Analog C₁₅H₂₀FN₂O₂ 8-NH₂, 4-F Not reported Hydrophilic

Preparation Methods

Cyclization to Form the Tetrahydroindeno[1,2-c]pyrrole Core

  • Starting Materials: The synthesis generally starts from substituted indene or related bicyclic precursors with appropriate amino and carboxyl functionalities.
  • Cyclization Reaction: Intramolecular cyclization involving nucleophilic attack of an amino group onto an activated carbonyl or equivalent electrophilic center forms the pyrrole ring fused to the indene moiety.
  • Conditions: Acidic or basic catalysis is used depending on the substrate reactivity, often under reflux in polar aprotic solvents such as dimethyl sulfoxide or ethyl acetate.

Introduction of the tert-Butyl Ester Group

  • Protection Step: The carboxylic acid group is protected as a tert-butyl ester to enhance stability and facilitate purification.
  • Reagents: tert-Butyl alcohol with acid catalysts (e.g., sulfuric acid) or tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Reaction Conditions: Mild conditions at room temperature or slightly elevated temperatures to avoid racemization.

Hydroxylation at the 8-Position

  • Selective Hydroxylation: Introduction of the hydroxy group at the 8-position is achieved through oxidation or nucleophilic substitution reactions.
  • Reagents: Hydroxylamine hydrochloride or other hydroxylating agents under controlled conditions.
  • Stereochemical Considerations: The reaction is designed to maintain or induce the desired stereochemistry at the hydroxy-bearing carbon.

Racemic Mixture Formation

  • The preparation yields a racemic mixture of the stereoisomers (3aS,8R,8aS) and its enantiomer due to the lack of chiral catalysts or resolution steps in the synthetic route.

Detailed Reaction Conditions and Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Amino-substituted indene derivative, acid/base catalyst, polar aprotic solvent, reflux Formation of tetrahydroindeno[1,2-c]pyrrole core
2 Esterification tert-Butyl chloroformate, triethylamine, room temperature Protection of carboxyl group as tert-butyl ester
3 Hydroxylation Hydroxylamine hydrochloride, mild base, controlled temperature Introduction of hydroxy group at C-8 position
4 Purification Chromatography (e.g., silica gel column) Isolation of racemic product with 95% purity reported

Research Findings and Notes

  • The compound is reported with a molecular weight of approximately 275.35 g/mol and molecular formula C16H21NO3, consistent with the tert-butyl ester and hydroxy functionalities.
  • The racemic mixture is stable under room temperature storage, sealed and dry, indicating good shelf life for practical applications.
  • The synthetic route avoids harsh conditions to preserve stereochemical integrity and functional group stability.
  • Purification typically involves chromatographic techniques to achieve high purity (up to 95% reported).
  • The preparation methods are detailed in patent literature focusing on aza spiro alkane derivatives and related bicyclic compounds, emphasizing the importance of controlling stereochemistry and functional group transformations.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 275.35 g/mol
Molecular Formula C16H21NO3
Purity Achieved Up to 95%
Storage Conditions Room temperature, sealed, dry
Key Reagents tert-Butyl chloroformate, hydroxylamine hydrochloride, triethylamine
Solvents Used Dimethyl sulfoxide, ethyl acetate
Reaction Temperature Room temperature to reflux depending on step
Stereochemistry Racemic mixture (3aS,8R,8aS and enantiomer)

Q & A

Q. What synthetic routes are commonly employed for synthesizing this racemic indeno-pyrrole carboxylate, and how are reaction conditions optimized?

A multi-step approach is typically required, involving cyclization, alkylation, and esterification. For example, refluxing with sodium methoxide (NaOMe) in methanol for 48 hours facilitates cyclization, followed by HClO4 treatment to achieve ring closure . Solvent choice (e.g., THF for stability) and temperature control (e.g., reflux for kinetic control) are critical for yield optimization. Post-reaction purification via column chromatography (e.g., 0–10% EtOAc/hexanes) ensures product isolation, as demonstrated in analogous Suzuki coupling reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

1H/13C NMR spectroscopy is critical for verifying stereochemistry and functional groups, particularly the tert-butyl and hydroxyl moieties. Mass spectrometry (HRMS) confirms molecular weight, while HPLC with chiral columns evaluates enantiomeric excess (e.g., 82% selectivity reported in similar compounds) . For diastereomers, X-ray diffraction (XRD) resolves hydroxyl group orientations (e.g., cis-configuration confirmed in related structures) .

Q. How is the stereochemical configuration of the hydroxyl group at position 8 validated?

XRD analysis is definitive for assigning stereochemistry. For example, cis-orientation of hydroxyl groups in analogous compounds was confirmed via XRD, revealing bond elongation between C(3a)–C(8a) and C(8)–C(8a) . Coupling constants from 1H NMR (e.g., J values for vicinal protons) provide supplementary evidence of spatial arrangements .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Liquid-liquid extraction (e.g., EtOAc/water) removes polar impurities, while flash chromatography (silica gel, gradient elution) separates non-polar byproducts. For enantiomeric resolution, chiral stationary-phase HPLC is recommended, as demonstrated in isolating tert-butyl bicyclic pyrroles with >90% purity .

Q. How can researchers mitigate hydrolysis of the tert-butyl carbamate group during synthesis?

Avoiding acidic aqueous workups (e.g., using NaHCO3 instead of HCl) preserves the tert-butyl group. Anhydrous conditions (e.g., THF with molecular sieves) and low-temperature quenching (0°C) further stabilize the carbamate .

Advanced Research Questions

Q. How can conflicting stereochemical data between NMR and XRD be resolved?

Contradictions arise when NMR coupling constants suggest one configuration while XRD indicates another. To resolve this:

  • Perform NOESY experiments to probe spatial proximity of protons.
  • Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Re-examine XRD data for potential crystal packing effects distorting bond angles .

Q. What methodologies optimize enantiomeric excess (EE) in racemic mixtures, and how are HPLC discrepancies addressed?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. If retention times conflict with expected EE:

  • Validate using a second chiral column (e.g., Chiralcel OD-H).
  • Employ circular dichroism (CD) spectroscopy or Mosher ester derivatization for independent verification.
  • Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to improve peak resolution .

Q. How do reaction conditions influence the formation of diastereomers during cyclization?

Diastereomer ratios depend on reaction kinetics and steric effects. For example:

  • Lower temperatures favor thermodynamic control, stabilizing cis-dihydroxy products.
  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, altering transition states.
  • Substituent bulkiness (e.g., tert-butyl groups) directs ring closure pathways, as seen in related lactam syntheses .

Q. What strategies are recommended for functionalizing the indeno-pyrrole core without degrading the hydroxyl group?

Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to functionalization. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh3)4 with mild bases (Na2CO3) to prevent deprotection. Post-coupling, TBAF-mediated deprotection restores the hydroxyl group .

Q. How can computational modeling aid in predicting reactivity and regioselectivity for this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Transition-state energies for competing reaction pathways (e.g., epoxide vs. lactam formation).
  • Non-covalent interactions (NCI analysis) to explain stereochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

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